![molecular formula C18H28N4OS2 B14146281 N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine CAS No. 848748-58-3](/img/structure/B14146281.png)
N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine is a complex organic compound featuring a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate thiol and amine precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions within the ring system.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of sulfur and nitrogen atoms within the ring system allows for diverse interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(12-ethyl-12-methyl-5-(propylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine: Similar structure with a propylsulfanyl group instead of an ethylsulfanyl group.
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: Features a similar tricyclic ring system with different substituents.
Uniqueness
N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
848748-58-3 |
|---|---|
Formule moléculaire |
C18H28N4OS2 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H28N4OS2/c1-6-18(3)10-12-13(11-23-18)25-16-14(12)15(19-8-9-22(4)5)20-17(21-16)24-7-2/h6-11H2,1-5H3,(H,19,20,21) |
Clé InChI |
LMPOGEWTVZMRJB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)NCCN(C)C)SCC)C |
Solubilité |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
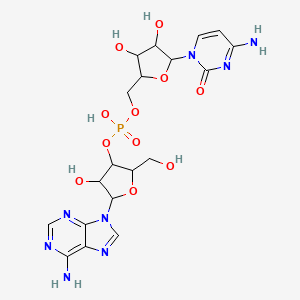
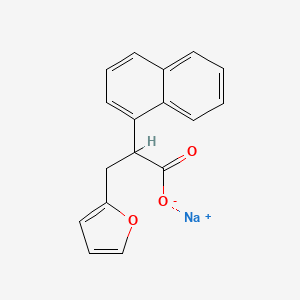
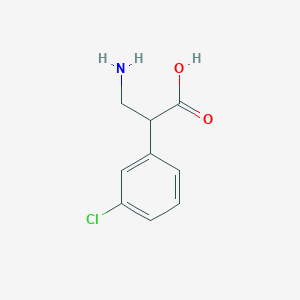
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
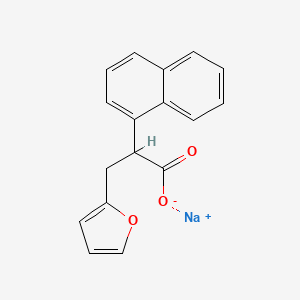
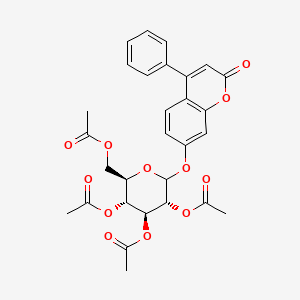
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)

![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)

